molecular formula C20H20N4O3 B6120836 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide

1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide

Cat. No. B6120836
M. Wt: 364.4 g/mol
InChI Key: LWDGHHMOENXBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeleton rearrangement. FIPI has been shown to inhibit both PLD1 and PLD2 isoforms, making it a valuable tool for studying the functions of PLD in different cell types and disease models.

Mechanism of Action

FIPI inhibits 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide activity by binding to the catalytic site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes. The inhibition of 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide by FIPI has been shown to affect membrane trafficking, cytoskeleton rearrangement, and signal transduction pathways, leading to various cellular effects.
Biochemical and physiological effects:
FIPI has been shown to have various biochemical and physiological effects in different cell types and disease models. For example, FIPI has been shown to inhibit the migration and invasion of cancer cells by affecting the cytoskeleton and cell adhesion molecules. FIPI has also been shown to reduce the levels of inflammatory cytokines in macrophages, suggesting that 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide may be involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

FIPI has several advantages as a research tool, including its potency and selectivity for 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide, its ability to inhibit both 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide1 and 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide2 isoforms, and its availability as a commercial reagent. However, there are also some limitations to the use of FIPI in lab experiments, such as its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on FIPI and its potential therapeutic applications. One direction is to investigate the role of 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide in different disease models and to identify new targets for 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide inhibition. Another direction is to develop new and improved 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide inhibitors that are more potent and selective than FIPI. Finally, the development of new delivery methods for FIPI and other 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide inhibitors could potentially enhance their therapeutic efficacy and reduce their side effects.
In conclusion, FIPI is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its potency and selectivity for 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide make it a valuable tool for investigating the functions of 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide in different cell types and disease models. However, further research is needed to fully understand the mechanism of action of FIPI and its potential clinical applications.

Synthesis Methods

FIPI was first synthesized by a team of researchers led by Dr. Richard Epand at McMaster University in Canada. The synthesis of FIPI involves several steps, including the preparation of the key intermediate 3-furoyl chloride, which is then reacted with N-(2-methyl-1H-imidazol-1-yl)-4-aminobenzamide to form the final product. The synthesis of FIPI is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

FIPI has been extensively used as a research tool to investigate the role of 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide in various cellular processes and disease models. For example, FIPI has been shown to inhibit the proliferation of cancer cells by blocking 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide activity, suggesting that 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide may be a potential target for cancer therapy. FIPI has also been used to study the role of 1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in cardiovascular diseases such as atherosclerosis.

properties

IUPAC Name

1-(furan-3-carbonyl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-21-9-11-23(14)17-6-4-16(5-7-17)22-19(25)18-3-2-10-24(18)20(26)15-8-12-27-13-15/h4-9,11-13,18H,2-3,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDGHHMOENXBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide

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